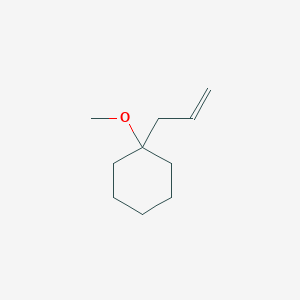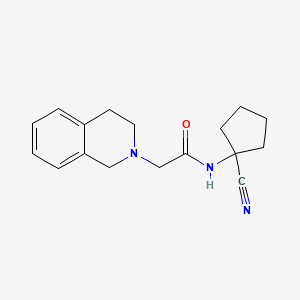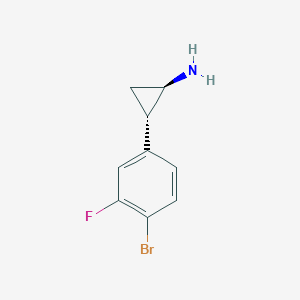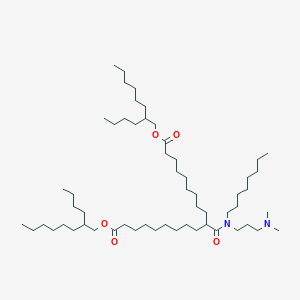
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. It is primarily used as an excipient in vaccines, aiding in the delivery of active ingredients to target cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol. This is followed by the amidation of the resulting ester with 3-(dimethylamino)propylamine and octylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography .
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound .
科学的研究の応用
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in the study of cell membrane dynamics and as a tool for gene delivery.
Medicine: It is an essential component in the formulation of vaccines, including COVID-19 vaccines, and in gene therapy for targeted drug delivery.
作用機序
The mechanism of action of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves its interaction with cell membranes. The compound facilitates the fusion of lipid nanoparticles with cell membranes, allowing for the efficient delivery of active ingredients into the cells. This process is mediated by the dimethylamino and octyl groups, which enhance the compound’s affinity for lipid bilayers .
類似化合物との比較
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(hexyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(decyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(dodecyl)carbamoyl)nonadecanedioate
Uniqueness
Compared to similar compounds, Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate exhibits superior efficacy in gene delivery and vaccine formulation. Its unique combination of functional groups enhances its solubility and stability, making it a preferred choice in various applications .
特性
分子式 |
C57H112N2O5 |
|---|---|
分子量 |
905.5 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-octylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-8-13-18-21-30-37-48-59(49-38-47-58(6)7)57(62)54(43-33-26-22-24-28-35-45-55(60)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-29-36-46-56(61)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3 |
InChIキー |
NBQBJYAPIFCCPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
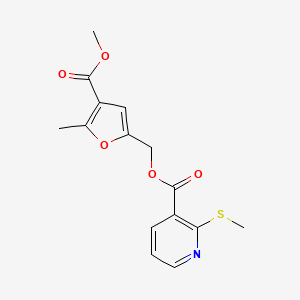
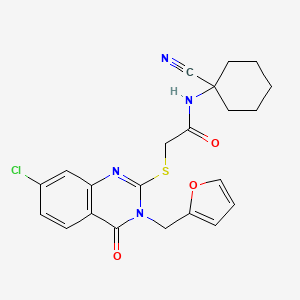
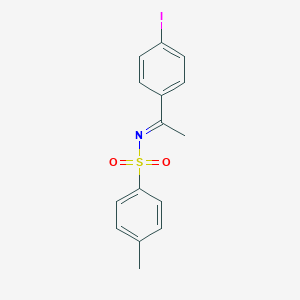
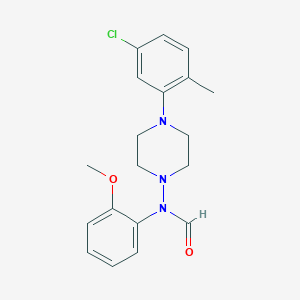
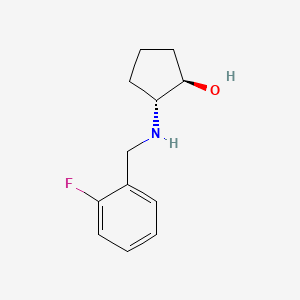
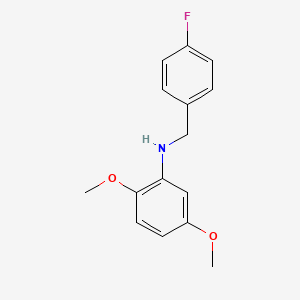
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
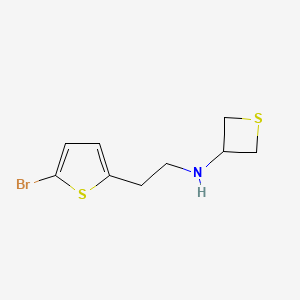
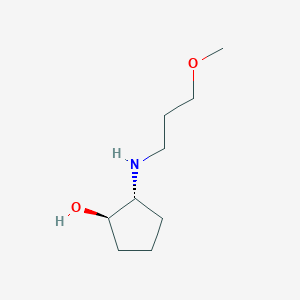
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
